molecular formula C13H13N3 B13739063 4-[(4-Aminobenzylidene)amino]aniline

4-[(4-Aminobenzylidene)amino]aniline

Cat. No.: B13739063
M. Wt: 211.26 g/mol
InChI Key: UPZVTASLQFAPCC-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzylidene)amino]aniline is a Schiff base derived from the condensation of 4-nitrobenzaldehyde (or its analogs) with aromatic amines. Schiff bases like this are characterized by an imine (-C=N-) linkage, which confers rigidity and conjugation, making them valuable in materials science, catalysis, and pharmaceuticals .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[(4-aminophenyl)iminomethyl]aniline

InChI

InChI=1S/C13H13N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H,14-15H2

InChI Key

UPZVTASLQFAPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzylidene)amino]aniline typically involves the condensation reaction between 4-aminobenzaldehyde and 4-aminobenzylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as column chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzylidene)amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .

Mechanism of Action

The mechanism of action of 4-[(4-Aminobenzylidene)amino]aniline involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The chemical and physical properties of benzylidene-aniline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications References
4-[(4-Aminobenzylidene)amino]aniline C₁₃H₁₂N₃ -NH₂ (benzylidene), -NH₂ (aniline) 210.26 Potential ligand for coordination chemistry; conjugation enhances electronic properties.
N-(4-Chlorobenzylidene)aniline C₁₃H₁₀ClN -Cl (benzylidene) 215.68 Enhanced stability due to electron-withdrawing Cl; used in liquid crystals and sensors.
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline C₁₃H₁₀BrN₂O₂ -Br (aniline), -NO₂ (benzylidene) 332.14 Strong electron-withdrawing groups (NO₂) reduce solubility; used in dye intermediates.
4-Methoxy-N-(4-nitrobenzylidene)aniline C₁₄H₁₂N₂O₃ -OCH₃ (aniline), -NO₂ (benzylidene) 270.26 Methoxy group improves solubility; nitro group stabilizes imine linkage.
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline C₁₇H₂₀N₂O -N(CH₃)₂ (benzylidene), -OCH₂CH₃ (aniline) 286.35 Strong electron-donating dimethylamino group enhances fluorescence; used in optoelectronics.
4-Aminostilbene C₁₄H₁₃N Vinylene (-CH=CH-) spacer 195.26 Extended conjugation enables UV absorption; precursor in polymer chemistry.
Key Observations:
  • Electron-Donating Groups (e.g., -NH₂, -OCH₃) : Increase solubility and enhance conjugation, improving optical properties (e.g., fluorescence) .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Stabilize the imine bond but reduce solubility. Nitro derivatives are common intermediates in azo dye synthesis .
  • Hybrid Systems (e.g., 4-Aminostilbene): Vinylene spacers extend conjugation, shifting absorption spectra toward visible light .

Stability and Reactivity Trends

  • Hydrolytic Stability : Chloro and nitro substituents () increase resistance to hydrolysis compared to unsubstituted analogs.
  • Thermal Stability: Methoxy and dimethylamino groups () lower melting points due to reduced crystallinity but enhance thermal stability in polymer matrices.

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